4,5-Dichloro-2-methoxybenzaldehyde
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Overview
Description
4,5-Dichloro-2-methoxybenzaldehyde: is an organic compound with the chemical formula C8H6Cl2O2 . It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and one methoxy group attached to the benzene ring. This compound appears as a colorless to pale yellow solid and is soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dichloro-2-methoxybenzaldehyde can be synthesized through the reaction of 2-methoxybenzaldehyde with chlorine in the presence of a catalyst. The reaction typically involves the use of chlorine gas and acetic acid as a solvent. The process is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 4 and 5 positions of the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a continuous flow reactor to maintain consistent quality and yield. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloro-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-methoxybenzaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
4-Methoxybenzaldehyde: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
2,4-Dichlorobenzaldehyde: Lacks the methoxy group, affecting its solubility and reactivity.
3,4-Dichloro-2-methoxybenzaldehyde: Has a different substitution pattern, leading to variations in its chemical behavior.
Uniqueness: 4,5-Dichloro-2-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and methoxy groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4,5-dichloro-2-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAPYGIUFGJSBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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